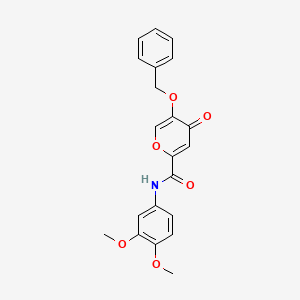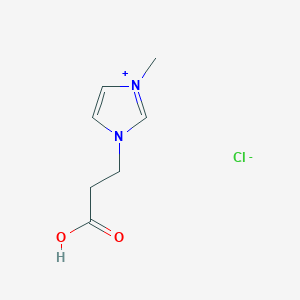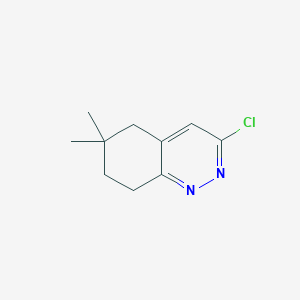
3-Chloro-6,6-dimethyl-5,6,7,8-tetrahydrocinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6,6-dimethyl-5,6,7,8-tetrahydrocinnoline is a heterocyclic organic compound It is characterized by a chlorine atom at the third position and two methyl groups at the sixth position on a tetrahydrocinnoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,6-dimethyl-5,6,7,8-tetrahydrocinnoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloroaniline with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base, followed by cyclization to form the tetrahydrocinnoline ring . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6,6-dimethyl-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the reagents used.
Applications De Recherche Scientifique
3-Chloro-6,6-dimethyl-5,6,7,8-tetrahydrocinnoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in organic synthesis
Mécanisme D'action
The mechanism of action of 3-Chloro-6,6-dimethyl-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline
- 6,6-Dimethyl-5,6,7,8-tetrahydrocinnoline
- 3-Chloro-5,6,7,8-tetrahydrocinnoline
Uniqueness
3-Chloro-6,6-dimethyl-5,6,7,8-tetrahydrocinnoline is unique due to the presence of both a chlorine atom and two methyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its stability and make it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
IUPAC Name |
3-chloro-6,6-dimethyl-7,8-dihydro-5H-cinnoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-10(2)4-3-8-7(6-10)5-9(11)13-12-8/h5H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAMKOFUKOVONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=NN=C(C=C2C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
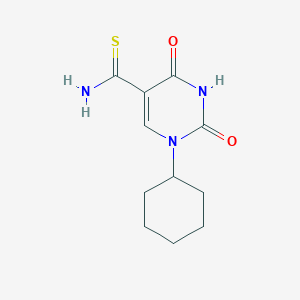

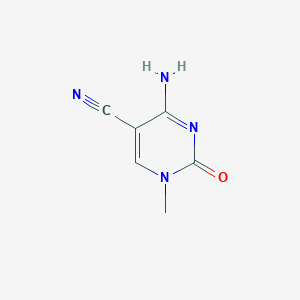

![2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol](/img/structure/B14880156.png)
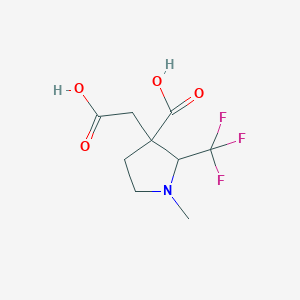
![1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine](/img/structure/B14880160.png)
![Ethyl 4-({7-[(dimethylamino)methyl]-6-hydroxy-1,2-benzoxazol-3-yl}methoxy)benzoate](/img/structure/B14880177.png)
![2-[(3'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880178.png)
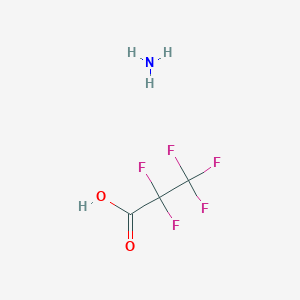
![9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14880193.png)

